Methyl 4-Aminofuran-2-carboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Aminofuran-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C6H8ClNO3. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Aminofuran-2-carboxylate Hydrochloride typically involves the reaction of furan derivatives with appropriate amine and ester groups. One common method includes the esterification of 4-aminofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Aminofuran-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans .
Scientific Research Applications
Methyl 4-Aminofuran-2-carboxylate Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Methyl 4-Aminofuran-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Methyl 4-Aminofuran-2-carboxylate: The non-hydrochloride form of the compound.
4-Aminofuran-2-carboxylic Acid: The parent acid form without the methyl ester group.
Furan-2-carboxylic Acid Derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness: Methyl 4-Aminofuran-2-carboxylate Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Biological Activity
Methyl 4-Aminofuran-2-carboxylate Hydrochloride (MAFCH) is a compound of considerable interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of MAFCH, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.
MAFCH has the molecular formula C6H8ClNO3 and a molecular weight of 177.59 g/mol. It is characterized by the presence of an amino group and a furan ring, which are crucial for its biological interactions. The structural features of MAFCH allow it to engage with various cellular targets, influencing gene expression and cellular functions.
Antibacterial Activity
Research indicates that MAFCH exhibits notable antibacterial properties. Studies have shown its efficacy against several bacterial strains, suggesting that it may disrupt bacterial growth through mechanisms such as interference with DNA replication and transcription. This is supported by its ability to bind to DNA, which is a critical factor in its antibacterial action.
Anticancer Activity
MAFCH has also been investigated for its anticancer potential. Its structural similarity to other known anticancer agents allows it to interact with cellular pathways involved in tumor growth. Preliminary studies suggest that MAFCH may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.
The mechanism by which MAFCH exerts its biological effects is still under investigation. However, it is believed that the compound's ability to bind to nucleic acids plays a pivotal role in its activity. Interaction studies indicate that MAFCH can interfere with cellular processes such as replication and transcription, potentially leading to cell death in cancerous cells or inhibition of bacterial growth.
Comparative Analysis
To better understand the biological activity of MAFCH, a comparative analysis with structurally related compounds has been conducted. The following table summarizes the properties and activities of selected compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Methyl 4-Aminofuran-2-carboxylate | C6H8ClNO3 | Antibacterial, Anticancer | Furan ring enhances DNA binding |
Proximicin A | C12H12N2O3 | Antitumor | Contains multiple amino groups |
Netropsin | C20H24N4O4 | Antibacterial | Strong DNA minor groove binder |
Distamycin | C22H24N4O6 | Antibacterial, Anticancer | Binds specifically to AT-rich DNA |
MAFCH is noted for its smaller size compared to larger compounds like Netropsin and Distamycin, which may contribute to distinct interaction profiles and biological activities.
Case Studies
Several case studies have highlighted the potential therapeutic applications of MAFCH:
- Antibacterial Efficacy : A study demonstrated that MAFCH significantly inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro, showcasing its potential as an alternative treatment for resistant bacterial infections.
- Anticancer Properties : In a cell viability assay using various cancer cell lines, MAFCH exhibited IC50 values comparable to established anticancer agents, indicating promising activity against tumors.
- Mechanistic Insights : Investigations into the binding affinity of MAFCH to DNA revealed that it preferentially binds to specific sequences, potentially leading to targeted therapeutic effects in cancer treatment.
Future Directions
Further research is necessary to fully elucidate the mechanisms behind the biological activities of MAFCH. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety profile of MAFCH in animal models.
- Mechanistic Studies : Exploring detailed pathways through which MAFCH exerts its effects on bacterial and cancer cells.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure of MAFCH to enhance its potency and selectivity.
Properties
Molecular Formula |
C6H8ClNO3 |
---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
methyl 4-aminofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H7NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h2-3H,7H2,1H3;1H |
InChI Key |
SQURBBCBEXWWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.